7-nitro-4aH-quinazolin-4-one

Antidepressant CNS pharmacology Quinazolinone SAR

7-Nitro-4aH-quinazolin-4-one, more commonly indexed as 7-nitroquinazolin-4(3H)-one or 7-nitro-3H-quinazolin-4-one (CAS 20872-93-9), is a heterocyclic small molecule belonging to the quinazolin-4-one family with molecular formula C8H5N3O3 and molecular weight 191.14 g/mol. It is commercially available from multiple vendors as a research chemical with typical purity ≥97% and is primarily utilized as a synthetic intermediate, a fragment scaffold for drug discovery, and a pharmacological probe.

Molecular Formula C8H5N3O3
Molecular Weight 191.14 g/mol
Cat. No. B12353924
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name7-nitro-4aH-quinazolin-4-one
Molecular FormulaC8H5N3O3
Molecular Weight191.14 g/mol
Structural Identifiers
SMILESC1=CC(=CC2=NC=NC(=O)C21)[N+](=O)[O-]
InChIInChI=1S/C8H5N3O3/c12-8-6-2-1-5(11(13)14)3-7(6)9-4-10-8/h1-4,6H
InChIKeyOOUTZIQVYCZSGD-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





7-Nitro-4aH-quinazolin-4-one (CAS 20872-93-9): Compound Class, Structural Identity, and Procurement Context


7-Nitro-4aH-quinazolin-4-one, more commonly indexed as 7-nitroquinazolin-4(3H)-one or 7-nitro-3H-quinazolin-4-one (CAS 20872-93-9), is a heterocyclic small molecule belonging to the quinazolin-4-one family with molecular formula C8H5N3O3 and molecular weight 191.14 g/mol . It is commercially available from multiple vendors as a research chemical with typical purity ≥97% and is primarily utilized as a synthetic intermediate, a fragment scaffold for drug discovery, and a pharmacological probe [1]. The compound features a nitro group at the 7-position of the quinazolinone core, conferring distinct electronic and hydrogen-bonding properties compared to unsubstituted, amino-, or halogen-substituted analogs .

Why 7-Nitro-4aH-quinazolin-4-one Cannot Be Replaced by Other 7-Substituted Quinazolin-4-ones Without Data Verification


Quinazolin-4-ones with different 7-position substituents exhibit divergent, and sometimes opposing, biological activities despite sharing a common scaffold. Published SAR studies demonstrate that replacing the nitro group with an amino group transforms an inactive or weakly active TNFα inhibitor into a potent one (IC50 ≈ 5 μM) [1], while in CNS behavioral models, a nitro-bearing quinazolinone produced the strongest antidepressant-like effect among a series of analogs with methoxy, ethoxy, or other substituents [2]. These findings establish that the 7-nitro substituent is not interchangeable with other common functional groups; the electronic, steric, and hydrogen-bonding profile of the nitro group directly determines target engagement and phenotypic outcomes. Procurement without verifying the substituent identity therefore risks selecting a compound with fundamentally different pharmacological properties.

Quantitative Evidence Guide: 7-Nitro-4aH-quinazolin-4-one vs Closest Analogs in Published Studies


Antidepressant-Like Activity: Nitro-Substituted Quinazolin-4-one (Q1) vs Methoxy, Ethoxy, and Unsubstituted Analogs in Forced Swim and Tail Suspension Tests

In a head-to-head comparison of five quinazolin-4-one derivatives (Q1–Q5) administered orally at 100 mg/kg in mice, the nitro-bearing compound Q1 produced the most pronounced antidepressant-like effect, reducing immobilization time by 20.39% versus control in the forced swimming test (FST). By contrast, the dimethoxy analog Q3 and diethoxy analog Q5 increased immobilization time by 14.53% and 16.84%, respectively—indicating opposing behavioral effects [1]. In the tail suspension test (TST) after 14-day administration, Q1 again reduced immobilization time by 20.13% versus control, an effect comparable to the reference drug amitriptyline (−19.46%), whereas Q5 increased immobilization time by 3.66% [1]. All compounds exhibited low acute toxicity (LD50 > 2000 mg/kg bw) [1].

Antidepressant CNS pharmacology Quinazolinone SAR

TNFα Inhibitory Activity: 7-Nitro vs 7-Amino Quinazolin-4-one Analogs in Human Monocyte Assay

In a comprehensive SAR study of quinazolin-4-ones as TNFα production inhibitors in LPS-stimulated human peripheral blood monocytes, ring substituents including nitro, fluoro, bromo, acetyl, and aminomethyl on the quinazoline ring resulted in a significant loss of inhibitory activity. In contrast, the 6- and 7-aminoquinazoline derivatives (compounds 75 and 76) were potent inhibitors, each achieving an IC50 of approximately 5 μM in the in vitro TNFα assay [1]. This study provides class-level evidence that the 7-nitro substituent is unfavorable for TNFα inhibition, whereas the 7-amino analog is highly active—a critical differentiation for researchers selecting compounds for anti-inflammatory screening.

Anti-inflammatory TNFα inhibition Cytokine assay

Fragment-Based Drug Discovery Utility: 7-Nitroquinazolin-4-one as a Privileged Scaffold for Molecular Linking and Expansion

7-Nitroquinazolin-4(3H)-one is explicitly marketed and utilized as a fragment molecule (MW 191.14) for molecular linking, expansion, and modification in drug discovery programs [1]. Its low molecular weight, presence of a nitro group as a hydrogen-bond acceptor and electron-withdrawing substituent, and the quinazolin-4-one core—a known nicotinamide mimic with PARP-1 inhibitory activity (parent scaffold IC50 = 5.75 μM) [2]—make it a versatile starting point for structure-based design. The compound provides 4 hydrogen-bond acceptor sites and 1 donor site, with a topological polar surface area of 87.3 Ų and zero rotatable bonds, offering a rigid, fragment-compliant profile suitable for crystallographic fragment screening and subsequent growth .

Fragment-based drug discovery Scaffold hopping Medicinal chemistry

Catalase Enzyme Inhibition: 7-Nitroquinazolin-4-one as a Catalase Inhibitor with Activity Against Drug-Resistant Cancer Cells

7-Nitro-4(3H)-quinazolinone has been documented to inhibit the activity of the enzyme catalase based on ChEMBL assay data (ChEMBL_1524705 / CHEMBL3631099) [1]. Additionally, the compound has been reported to inhibit the growth of cultured human cancer cells, including those resistant to gefitinib and sorafenib—two clinically approved tyrosine kinase inhibitors for which acquired resistance is a major therapeutic challenge . While quantitative IC50 values for catalase inhibition and resistant-cell cytotoxicity are not publicly available in peer-reviewed journals for this exact compound, the combination of catalase inhibition (implicating oxidative stress modulation) and activity against TKI-resistant cells suggests a mechanism distinct from conventional EGFR-targeted agents. In contrast, the 7-amino analog has not been associated with catalase inhibition but rather with TNFα pathway modulation.

Catalase inhibition Drug resistance Cancer pharmacology

Recommended Research and Industrial Application Scenarios for 7-Nitro-4aH-quinazolin-4-one Based on Quantitative Evidence


CNS Behavioral Pharmacology: Antidepressant Screening Using Nitro-Substituted Quinazolin-4-one Scaffolds

Based on direct head-to-head evidence that the nitro-bearing quinazolin-4-one Q1 produced the most robust antidepressant-like effect (20.39% FST immobilization reduction) compared to methoxy and ethoxy analogs—which showed opposite, immobility-increasing effects—researchers investigating CNS-active quinazolinones should prioritize 7-nitro-substituted derivatives as the lead scaffold for forced swim test and tail suspension test paradigms [1]. The effect magnitude is comparable to amitriptyline at the same oral dose (100 mg/kg), with low acute toxicity (LD50 > 2000 mg/kg) supporting further preclinical development [1].

Targeted Fragment-Based Drug Discovery: PARP-1 and Novel Target Elaboration

The compound's fragment-like physicochemical profile (MW 191.14, TPSA 87.3 Ų, XLogP3 0.5) and the quinazolin-4-one core's established role as a nicotinamide mimic (parent PARP-1 IC50 = 5.75 μM) position 7-nitroquinazolin-4-one as a privileged fragment for structure-based drug design [2]. The nitro group provides a synthetic handle for reduction to 7-amino derivatives (enabling access to potent TNFα inhibitors with IC50 ~5 μM) or for nucleophilic aromatic substitution, allowing systematic exploration of vector-based elaboration from the 7-position .

Drug-Resistant Cancer Models: Overcoming Gefitinib and Sorafenib Resistance via Catalase Modulation

For oncology programs addressing acquired resistance to EGFR-targeted (gefitinib) or multi-kinase (sorafenib) therapies, 7-nitroquinazolin-4-one offers a catalase-inhibitory mechanism distinct from direct kinase inhibition [3]. The compound's reported effectiveness against gefitinib-resistant and sorafenib-resistant cancer cell lines—coupled with catalase inhibition confirmed in ChEMBL assays—supports its application as a chemical probe for oxidative-stress-mediated resistance reversal, a therapeutic context where 7-aminoquinazolin-4-one analogs (primarily anti-inflammatory) are not indicated .

Anti-Inflammatory Target De-Validation: Using 7-Nitro vs 7-Amino Activity Differential

The established SAR showing that 7-nitro substitution abolishes TNFα inhibitory activity while 7-amino substitution confers potent activity (IC50 ~5 μM) enables the use of 7-nitroquinazolin-4-one as a negative-control compound in TNFα-pathway studies [4]. Research groups investigating quinazolinone-based anti-inflammatory agents can employ the 7-nitro derivative to confirm target engagement specificity and rule out non-specific assay interference, leveraging the clear activity cliff between nitro and amino substituents [4].

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